1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique molecular structure and potential applications. This compound features a triazole ring, an azetidine ring, and a phenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the azetidine ring through nucleophilic substitution reactions. The phenyl group is then attached via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions, continuous flow systems for efficient mixing and reaction control, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole and azetidine rings can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-3-yl)methanone
- 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
Uniqueness
Compared to similar compounds, 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-phenylbutan-1-one stands out due to its specific combination of the triazole, azetidine, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-phenyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-14(12-6-4-3-5-7-12)15(20)18-10-13(11-18)19-9-8-16-17-19/h3-9,13-14H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKROZFXXFCQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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